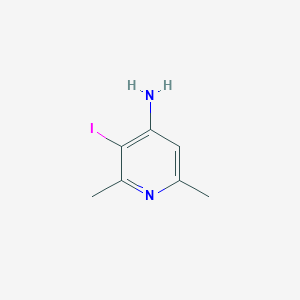

4-Amino-2,6-dimethyl-3-iodopyridine

Description

Structural Significance within the Pyridine (B92270) Class

The pyridine ring is an aromatic heterocycle analogous to benzene (B151609), but with one carbon atom replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon, leading to a withdrawal of electron density from the ring system and making pyridine generally less reactive than benzene in electrophilic aromatic substitution.

The properties of 4-Amino-2,6-dimethyl-3-iodopyridine are significantly influenced by its four substituents:

Amino Group (-NH₂): Located at the 4-position (para to the ring nitrogen), the amino group is a powerful electron-donating group through resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to itself (positions 3 and 5).

Methyl Groups (-CH₃): Positioned at the 2 and 6-positions, these alkyl groups are weak electron-donating groups through an inductive effect. They also provide steric hindrance around the adjacent ring nitrogen and the 3- and 5-positions, which can influence the molecule's reactivity and conformational preferences.

Iodo Group (-I): The iodine atom at the 3-position has a dual electronic effect. It is weakly electron-withdrawing inductively but can be weakly electron-donating through resonance. However, its most significant chemical characteristic in this context is its role as an excellent leaving group in nucleophilic substitution and cross-coupling reactions.

The combination of a strong electron-donating amino group and two weaker donating methyl groups makes the pyridine ring more electron-rich than the parent pyridine, which can facilitate certain types of reactions.

Overview of Functionalized Pyridine Chemistry

The true synthetic potential of this compound lies in the reactivity of its functional groups, particularly the iodo substituent. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodinated aromatic compounds highly prized substrates for a variety of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. sigmaaldrich.com

Key potential reactions involving the iodo group include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond, allowing for the introduction of aryl or vinyl groups at the 3-position. The reactivity of iodopyridines in Suzuki reactions is well-documented. guidechem.comsigmaaldrich.com

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install an alkynyl functional group, a common moiety in bioactive molecules and materials.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form a new carbon-nitrogen bond, enabling the synthesis of more complex substituted aminopyridines.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form a substituted alkene at the 3-position.

The amino group at the 4-position also offers avenues for further diversification. It can be acylated, alkylated, or used as a directing group for subsequent reactions. The presence of multiple functional groups allows for sequential, regioselective modifications, making this molecule a potentially versatile synthetic intermediate.

Research Landscape and Potential Academic Contributions of this compound

While there is a lack of specific published research focusing on this compound, its structure strongly suggests its utility as a sophisticated building block in synthetic chemistry. Highly substituted pyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous drugs and clinical candidates. scbt.com For instance, derivatives of aminopyridines and aminopyrimidines have been investigated as potent and selective inhibitors for targets like the fibroblast growth factor receptor 4 (FGFR4), which is relevant in hepatocellular carcinoma.

The potential academic contribution of this compound lies in its ability to serve as a key intermediate for the rapid assembly of complex molecular architectures. By leveraging the predictable reactivity of the iodo group in cross-coupling reactions, chemists can introduce a wide array of substituents at the 3-position. The remaining amino and methyl groups provide additional points for modification or can be used to fine-tune the steric and electronic properties of the final molecule. This strategic approach could grant access to novel libraries of compounds for screening in drug discovery and for the development of new functional materials. The synthesis of this compound would likely start from a pre-functionalized pyridine, such as 4-amino-2,6-dimethylpyridine, followed by a regioselective iodination step. sigmaaldrich.com

Properties

Molecular Formula |

C7H9IN2 |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

3-iodo-2,6-dimethylpyridin-4-amine |

InChI |

InChI=1S/C7H9IN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3,(H2,9,10) |

InChI Key |

JEXFCTJKWAQFNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)I)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Amino 2,6 Dimethyl 3 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a fundamental class of reactions for introducing new functional groups. In the case of 4-Amino-2,6-dimethyl-3-iodopyridine, the reaction's course is intricately directed by the electronic and steric properties of its substituents.

Reactivity at the C3-Iodine Position

The iodine atom at the C3 position of this compound serves as a leaving group in SNAr reactions. The carbon-iodine bond is the primary site of nucleophilic attack. The success of these substitutions is often dependent on the activation provided by the pyridine ring's nitrogen atom, which withdraws electron density and makes the ipso-carbon more electrophilic. acs.org Reactions can be sluggish and may require heating to proceed at a reasonable rate. youtube.com

Influence of C4-Amino and C2,C6-Methyl Substituents on SNAr

The substituents on the pyridine ring play a crucial role in modulating its reactivity. The C4-amino group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, its position relative to the leaving group and the ring nitrogen is critical. The two methyl groups at the C2 and C6 positions exert a steric influence, which can hinder the approach of nucleophiles to the adjacent C3 position. These steric interactions can also influence the stability of intermediates and transition states, thereby affecting the reaction's regioselectivity and rate.

Rearrangement Pathways Involving Pyridyne Intermediates

Under certain conditions, particularly in the presence of a strong base, 3-halopyridines can undergo elimination to form highly reactive pyridyne intermediates. However, a more commonly observed phenomenon with 4-amino-3-halopyridines is a rearrangement reaction. When treated with acyl chlorides and a base like triethylamine, these compounds can undergo an intramolecular nucleophilic aromatic substitution. acs.orgnih.gov This process involves the presumed formation of an N-acylated intermediate, which then cyclizes in a manner that results in a formal two-carbon insertion, yielding pyridin-4-yl α-substituted acetamides. acs.orgnih.gov The pyridine nitrogen is essential for this rearrangement, as it increases the electrophilicity of the reacting carbon center. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions at C3-Iodine

The C3-iodine bond in this compound is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium catalysts are widely employed to functionalize aryl halides. libretexts.org The C3-iodine of this compound makes it a suitable substrate for several key palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: This reaction pairs the iodopyridine with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.org The choice of palladium catalyst and ligands can be crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. nih.govacs.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C3 position of the pyridine ring and a terminal alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.orgnih.gov The reactivity of the aryl iodide generally leads to milder reaction conditions compared to other aryl halides. libretexts.org

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling the iodopyridine with a primary or secondary amine in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The development of specialized, sterically bulky phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. wikipedia.orgrug.nlnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Key Catalyst Components |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | C-C | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) | Pd catalyst, Cu co-catalyst (typically), Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand, Base |

Other Metal-Catalyzed Functionalizations (e.g., Ru, Rh, Ir, Co, Cu)

While palladium catalysis is dominant, other transition metals can also be used to functionalize aryl halides. Copper-mediated reactions, for instance, have a long history in C-N bond formation (Ullmann condensation) and can be an alternative to palladium-catalyzed methods, although they often require harsher conditions. rug.nl More recently, iridium-catalyzed borylations have emerged as a method for the 3-selective functionalization of certain pyridines. nsf.gov The exploration of catalysts based on ruthenium, rhodium, and cobalt for cross-coupling reactions is an active area of research, potentially offering alternative reactivity and selectivity profiles.

C-H Bond Functionalization Strategies

Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, offering an atom-economical route to complex molecules. For this compound, the primary C-H bonds available for functionalization are on the two methyl groups.

Photochemical and radical-mediated reactions offer unique pathways for C-H functionalization, often with regioselectivity distinct from ionic transformations. In the context of this compound, two primary radical pathways can be envisaged: homolytic cleavage of the C-I bond and radical abstraction from the methyl groups.

UV photolysis of iodo-aromatic compounds is a known method for generating aryl radicals through homolytic cleavage of the carbon-iodine bond. nih.gov For instance, studies on isomeric iodopyridines have shown that UV light can cleave the C-I bond to produce the corresponding pyridyl radicals. nih.gov This suggests that this compound could, upon irradiation, generate a 4-amino-2,6-dimethylpyridin-3-yl radical. This highly reactive intermediate could then participate in various radical-mediated transformations, such as hydrogen atom abstraction or addition to unsaturated systems.

Furthermore, radical processes can target the C(sp³)–H bonds of the methyl groups. The Minisci reaction, a classic method for the functionalization of heteroaromatic compounds, involves the addition of a radical to a protonated heterocycle. While typically targeting the electron-deficient positions of the pyridine ring, variations of radical-mediated processes can be employed for the functionalization of alkyl side chains. acs.orgnih.gov For this compound, a radical initiator could abstract a hydrogen atom from one of the methyl groups, leading to a benzylic-type radical stabilized by the adjacent aromatic ring. This radical could then be trapped by various radical acceptors.

A novel photochemical method for the functionalization of pyridines has been developed that proceeds via pyridinyl radicals, generated by single-electron reduction of pyridinium (B92312) ions. acs.org These pyridinyl radicals have been shown to effectively couple with allylic radicals, demonstrating a new approach to C(sp²)–C(sp³) bond formation. acs.org This type of reactivity could potentially be applied to derivatives of this compound.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of organic molecules. slideshare.net The presence of coordinating groups on the substrate can direct the metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. In this compound, both the pyridine nitrogen and the exocyclic amino group can act as directing groups.

The amino group can also serve as a directing group for C-H activation. nih.gov In many cases, the amine is first converted to an amide or another N-functionalized group to enhance its directing ability. For instance, picolinamides have been used as bidentate directing groups for the palladium(II)-catalyzed C-H functionalization of amines. The amino group in this compound could potentially direct a metal catalyst to the C-H bonds of the adjacent methyl group at the 2-position, leading to a five-membered palladacycle intermediate. This intermediate could then undergo further reaction, such as arylation or alkenylation.

Recent advancements have demonstrated the use of transient directing groups, where a catalyst reversibly binds to a functional group to direct C-H activation. nih.gov An amino acid, for example, can react with an aldehyde or ketone to form an imine that directs C-H activation, and is subsequently cleaved. nih.gov Similar strategies could be envisioned for this compound.

The table below summarizes potential metal-catalyzed C-H activation strategies applicable to this compound based on known reactivity of related compounds.

| Directing Group | Potential C-H Activation Site | Catalyst System (Example) | Comments |

| Pyridine Nitrogen | C-H of methyl group (via remote activation) | Pd(OAc)₂ / Ligand | The pyridine nitrogen is a strong coordinating site for transition metals. |

| Amino Group | C-H of adjacent methyl group (C2) | Rh(III) or Pd(II) | The amino group can direct ortho-metalation, leading to a metallacycle. |

| Transient Directing Group | C-H of methyl groups | Pd(II) with a transient ligand | A reversibly bound directing group could enable functionalization. |

Electrophilic Substitution and Functionalization of the Amino Group

The amino group at the 4-position of the pyridine ring is a key site for electrophilic attack. Its reactivity is influenced by the electronic nature of the pyridine ring and the other substituents. The electron-donating nature of the amino group increases the electron density of the ring, but it is also a primary site for reactions with electrophiles.

Common electrophilic functionalizations of the amino group include acylation and alkylation. Acylation, typically with an acyl chloride or anhydride, converts the amine to an amide. youtube.com This transformation is often used as a protecting strategy for the amino group, as the resulting amide is less nucleophilic and less activating towards the aromatic ring. youtube.com This can be useful to prevent unwanted side reactions during subsequent transformations. The acylation of 4-aminopyridine (B3432731) itself is a well-established reaction.

Alkylation of the amino group can also be achieved, though it can be challenging to control the degree of alkylation. Reaction of 4-aminopyridine with alkyl halides can lead to a mixture of mono- and di-alkylated products, as well as quaternization of the pyridine nitrogen. researchgate.net

The reaction of 4-aminopyridine with halogens and interhalogens has been studied, revealing a range of products depending on the specific halogenating agent. acs.orgresearchgate.net For example, the reaction with ICl can produce a charge-transfer complex as well as an ionic species where an iodonium (B1229267) ion is bridged between two 4-aminopyridine molecules. acs.org Reaction with bromine can lead to protonation of the pyridine nitrogen followed by bromination of the ring. acs.orgresearchgate.net These studies highlight the complex reactivity of the 4-aminopyridine scaffold towards electrophiles.

The table below presents examples of electrophilic reactions at the amino group of 4-aminopyridine, which serve as a model for the expected reactivity of this compound.

| Electrophile | Reaction Type | Product Type | Reference |

| Acyl Chloride (e.g., Acetyl Chloride) | Acylation | N-(pyridin-4-yl)acetamide | youtube.com |

| Alkyl Halide (e.g., Ethyl Bromide) | Alkylation | N-ethyl-4-aminopyridine / N,N-diethyl-4-aminopyridine | researchgate.net |

| Iodine Monochloride (ICl) | Halogenation / Complexation | Charge-transfer complex / Iodonium salt | acs.org |

| Bromine (Br₂) | Protonation / Halogenation | 4-aminopyridinium bromide / Brominated derivatives | acs.orgresearchgate.net |

Comparative Reactivity Studies with Isomeric and Analogous Pyridines

The reactivity of this compound can be better understood by comparing it to its isomers and other related pyridine derivatives. The position of the substituents has a profound impact on the electronic properties and, consequently, the chemical reactivity of the molecule.

A study comparing the reactivity of the three distonic isomers of the pyridine radical cation (generated from 2-, 3-, and 4-iodopyridine) towards tetrahydrofuran (B95107) showed that the 4-isomer exhibited greater reactivity in solution. nih.gov This was attributed to the higher pKa of protonated 4-iodopyridine, leading to a larger fraction of the more reactive protonated radical at a given pH. nih.gov This suggests that the position of the iodo group significantly influences the reactivity of radical intermediates.

The electronic effects of substituents on the pyridine ring have been systematically studied. nih.govacs.orgacs.org Electron-donating groups, such as amino and methyl, increase the electron density of the ring, making it more susceptible to electrophilic attack and increasing the basicity of the pyridine nitrogen. Conversely, electron-withdrawing groups decrease the electron density. In this compound, the cumulative effect of two electron-donating methyl groups and a strongly electron-donating amino group at the 4-position significantly increases the electron density of the ring, counteracting the effect of the iodo group at the 3-position.

The reactivity of aminopyridine isomers also differs. For example, 2-aminopyridines have been shown to react with [Ru₃(CO)₁₂] to form trinuclear clusters, with the substituents on the pyridine ring influencing the fluxionality of the resulting complexes. rsc.org The bifunctionality of 2-aminopyridine, with its adjacent ring nitrogen and exocyclic amino group, allows it to act as a chelating ligand, a property not available to 4-aminopyridine. wikipedia.org

The following table compares the pKa values of protonated iodopyridine isomers, illustrating the electronic influence of the iodine position on the basicity of the pyridine nitrogen.

| Compound | pKa of Conjugate Acid | Reference |

| 2-Iodopyridine | 1.1 | nih.gov |

| 3-Iodopyridine | 2.3 | nih.gov |

| 4-Iodopyridine | 2.9 | nih.gov |

This data demonstrates that the 4-iodo isomer is the most basic, indicating that the electronic effect of the iodo substituent is least deactivating when at the 4-position. In this compound, the presence of the strongly electron-donating amino and methyl groups would be expected to result in a significantly higher pKa than any of the simple iodopyridines.

Spectroscopic and Advanced Structural Characterization of 4 Amino 2,6 Dimethyl 3 Iodopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra would be essential for the initial structural confirmation of 4-Amino-2,6-dimethyl-3-iodopyridine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton, the amino group protons, and the protons of the two methyl groups. The chemical shifts (δ) of these signals would be influenced by the electron-donating amino group and the electron-withdrawing and sterically bulky iodine atom. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns would reveal the connectivity between adjacent protons.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the pyridine (B92270) ring carbons would be significantly affected by the substituents. The carbon attached to the iodine atom (C3) would likely experience a notable upfield shift due to the heavy atom effect. The signals for the two methyl carbons and the carbons bearing the amino and methyl groups (C2, C4, C6) would also provide crucial structural information.

A hypothetical data table for the expected NMR shifts is presented below. Please note that these are estimated values and require experimental verification.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H5 | ||

| NH₂ | ||

| 2-CH₃ | ||

| 6-CH₃ | ||

| C2 | ||

| C3 | ||

| C4 | ||

| C5 | ||

| C6 |

No experimental data is available to populate this table.

2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms within the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between coupled protons, for instance, confirming the position of the single aromatic proton relative to the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated carbons in the pyridine ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the position of the iodine atom and the amino group by observing correlations between the methyl protons and the quaternary carbons (C2, C3, C4, C6), and between the aromatic proton and its neighboring carbons.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands for the N-H stretching vibrations of the amino group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic C-H bond would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibration would be expected at lower frequencies, typically below 600 cm⁻¹.

A hypothetical data table for the expected FTIR absorption bands is presented below. Please note that these are estimated values and require experimental verification.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | |

| C-H Stretch (Aromatic) | |

| C-H Stretch (Aliphatic) | |

| C=C/C=N Stretch (Pyridine Ring) | |

| N-H Bend (Amino) | |

| C-I Stretch |

No experimental data is available to populate this table.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-I bond, being highly polarizable, would also be expected to show a characteristic Raman signal. Comparing the FTIR and Raman spectra can help in assigning vibrational modes based on their infrared and Raman activities.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Fragmentation Pattern Analysis for Structural Connectivity

A detailed analysis of the fragmentation pattern of this compound from mass spectrometry studies is not available in public scientific databases. In a typical mass spectrometry experiment, the molecule would be ionized and then fragmented. The analysis of these fragments would provide valuable information about the molecule's structural connectivity. For instance, the loss of an iodine atom, a methyl group, or an amino group would result in characteristic fragment ions, helping to piece together the structure of the parent molecule. Without experimental data, a predictive analysis would be purely theoretical.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific ultraviolet-visible (UV-Vis) spectroscopic data for this compound, which would detail its electronic transitions, is not found in the reviewed literature. UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, can provide information about the conjugation and the presence of chromophores within the molecule. For this compound, one would expect to observe absorption bands corresponding to π-π* transitions of the substituted pyridine ring. The exact position and intensity of these bands would be influenced by the amino, methyl, and iodo substituents.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis would provide definitive information on the bond lengths, bond angles, and torsion angles of the molecule, as well as details about its packing in the crystal lattice.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Analysis)

In the absence of specific experimental data for this compound, this section will discuss the probable intermolecular interactions based on its functional groups and comparisons with structurally similar molecules that have been characterized.

Hydrogen Bonding: The primary and most significant intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The amino group (-NH₂) provides two hydrogen bond donors, while the pyridine nitrogen atom acts as a hydrogen bond acceptor. This would likely lead to the formation of robust hydrogen-bonded networks. For instance, in the crystal structure of the related compound 4-amino-3,5-dichloropyridine, molecules are linked by N—H⋯N hydrogen bonds, forming supramolecular chains. nih.gov Similar motifs, such as dimers or chains, would be anticipated for this compound.

π-π Stacking: The pyridine ring, being an aromatic system, has the potential to engage in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent rings, are a common feature in the crystal packing of aromatic molecules. The extent and geometry of such stacking (e.g., face-to-face or offset) would be influenced by the steric hindrance of the methyl and iodo substituents. In many substituted pyridines, offset π-π stacking is observed, which helps to stabilize the crystal lattice. nih.gov

Halogen Bonding: The iodine atom at the 3-position introduces the possibility of halogen bonding. Iodine, being a large and polarizable halogen, can act as a Lewis acid and interact with Lewis bases, such as the nitrogen atom of the pyridine ring or the amino group of a neighboring molecule. While less common than hydrogen bonding, halogen bonds can play a crucial role in directing crystal packing.

Conformational Analysis in the Solid State

The conformational flexibility of this compound is relatively limited. The pyridine ring is inherently planar. The primary conformational variables would be the orientation of the amino group and the methyl groups.

In the solid state, the conformation of the molecule is dictated by the need to optimize intermolecular interactions while minimizing steric repulsion. The planarity of the pyridine ring is expected to be maintained. The amino group is likely to be nearly coplanar with the pyridine ring to maximize electronic conjugation. The C-N bond of the amino group might exhibit some pyramidalization, which is common for amino-substituted pyridines.

Computational Chemistry and Theoretical Investigations of 4 Amino 2,6 Dimethyl 3 Iodopyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Theoretical investigations on analogous compounds suggest a potential workflow for analyzing 4-Amino-2,6-dimethyl-3-iodopyridine.

Geometry Optimization and Conformational Analysis

The first step in a computational study would be to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the bond lengths, bond angles, and dihedral angles are adjusted to find the lowest energy conformation. For this compound, this would involve considering the orientation of the amino group and the methyl groups relative to the pyridine (B92270) ring.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)

Once the optimized geometry is obtained, its electronic properties can be investigated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap generally suggests higher reactivity. Analysis of the charge distribution would reveal the partial positive and negative charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack.

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation. Theoretical calculations can help in the assignment of peaks in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. For instance, DFT calculations have been successfully used to simulate the vibrational spectra of related molecules like 4-amino-2,6-dichloropyridine (B16260). nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically associated with lone pairs of electrons) and positive potential (associated with atomic nuclei). This analysis helps in understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO of one molecule and the LUMO of another. Analyzing the distribution and energies of these orbitals provides insight into the regioselectivity and stereoselectivity of chemical reactions.

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be employed to study the step-by-step mechanism of chemical reactions involving this compound. This includes identifying transition states, intermediates, and calculating activation energies. Such studies are critical for understanding reaction kinetics and for optimizing reaction conditions to improve product yields. For example, computational studies on similar halo-aminopyridines have been used to understand the regioselectivity of electrophilic substitution reactions.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics of a molecule and its interactions with solvent molecules. For a compound like this compound, MD simulations in an aqueous solution would be invaluable for understanding its solvation, aggregation potential, and the dynamic behavior of its functional groups.

Studies on similar substituted pyridines have shown that the nature and position of substituents significantly influence their interaction with water. nih.govnih.gov For this compound, the amino group would be expected to form hydrogen bonds with water molecules, acting as a hydrogen bond donor. The pyridine nitrogen, with its lone pair of electrons, would act as a hydrogen bond acceptor. The methyl groups, being hydrophobic, would likely have a structuring effect on the surrounding water molecules. The large, polarizable iodine atom could also participate in halogen bonding with oxygen or other electronegative atoms in the solvent. acs.orgacs.orgresearchgate.net

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to correlate the chemical structure of a compound with its reactivity. This often involves the calculation of various molecular descriptors using quantum chemical methods. For this compound, SRR modeling would focus on how the interplay of the amino, methyl, and iodo substituents affects the electronic properties of the pyridine ring and, consequently, its reactivity.

Quantitative structure-activity relationship (QSAR) studies on other substituted pyridines have demonstrated that descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. nih.gov A higher HOMO energy generally correlates with a greater propensity to donate electrons and react with electrophiles, while a lower LUMO energy indicates a greater susceptibility to nucleophilic attack. For this compound, the electron-donating groups would be expected to raise the HOMO energy, making the molecule susceptible to electrophilic substitution.

The table below presents hypothetical values for key molecular descriptors for this compound, based on trends observed in related compounds. These descriptors are central to SRR modeling.

| Molecular Descriptor | Hypothetical Value | Significance in Reactivity |

| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.9 eV | Indicates susceptibility to nucleophilic attack |

| Dipole Moment | 3.5 D | Reflects overall polarity and influences intermolecular interactions |

| pKa | 8.5 | Predicts the degree of protonation at physiological pH |

These values are illustrative and based on trends for similar substituted pyridines.

The pKa value is another critical parameter, as it determines the protonation state of the molecule in solution. The electron-donating amino and methyl groups would increase the basicity of the pyridine nitrogen, leading to a relatively high pKa. This means that at physiological pH, a significant fraction of the molecules would exist in their protonated form. The reactivity of the protonated and neutral species can differ substantially. acs.orgresearchgate.net

Molecular Docking Studies (focused on general molecular recognition and binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govpharmaceuticsconference.com It is widely used in drug discovery to predict how a small molecule might interact with a biological target, such as a protein or nucleic acid. nih.govnih.gov While no specific docking studies for this compound have been reported, we can discuss the general principles of its molecular recognition based on its structural features.

The binding of a ligand to a receptor is driven by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The presence of diverse functional groups in this compound allows for a range of potential interactions.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions are highly directional and play a crucial role in molecular recognition.

Halogen Bonding: The iodine atom can participate in halogen bonds, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic partner, such as an oxygen or nitrogen atom on a receptor. acs.orgnih.gov This type of interaction is increasingly recognized as important in ligand-protein binding.

Hydrophobic Interactions: The two methyl groups provide hydrophobic character, allowing the molecule to favorably interact with nonpolar pockets in a binding site.

π-Stacking: The aromatic pyridine ring can engage in π-π stacking or cation-π interactions (especially when protonated) with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein binding site.

A hypothetical docking simulation of this compound into an enzyme active site would likely show the amino and pyridine nitrogen atoms forming key hydrogen bonds with polar residues. The methyl groups would likely be oriented towards a hydrophobic sub-pocket, and the iodine atom could potentially form a halogen bond with a carbonyl oxygen or other suitable acceptor.

The table below summarizes the potential interactions and the functional groups responsible, which would be the focus of analysis in a molecular docking study.

| Interaction Type | Responsible Functional Group(s) | Potential Interacting Partner (in a Receptor) |

| Hydrogen Bond (Donor) | Amino group (-NH2) | Aspartate, Glutamate, Carbonyl oxygen |

| Hydrogen Bond (Acceptor) | Pyridine nitrogen | Serine, Threonine, Lysine, Arginine |

| Halogen Bond | Iodo group (-I) | Carbonyl oxygen, Serine, Threonine |

| Hydrophobic Interaction | Methyl groups (-CH3) | Leucine, Isoleucine, Valine, Alanine |

| π-Stacking / Cation-π | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

Advanced Research Applications and Derivatives of 4 Amino 2,6 Dimethyl 3 Iodopyridine

Building Block in Complex Molecule Synthesis

The strategic placement of functional groups on the 4-Amino-2,6-dimethyl-3-iodopyridine ring makes it an exceptionally valuable starting material for constructing more elaborate molecular architectures.

The presence of the iodine atom at the 3-position is particularly significant, as it provides a reactive handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. The iodine acts as an excellent leaving group in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the precise installation of aryl, heteroaryl, alkynyl, and amino moieties, leading to a diverse library of polysubstituted pyridines. nih.gov The amino group at the 4-position and the methyl groups at the 2- and 6-positions electronically and sterically influence these transformations, often providing high regioselectivity. These synthetic approaches are crucial for decorating the pyridine (B92270) nucleus, a common core in numerous biologically active compounds. nih.gov

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Reaction Type | Reagents/Catalyst | Group Introduced at C3-Position |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, Base | Aryl or Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Substituted Amino |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Alkenyl, or Aryl |

Annulated, or fused, heterocyclic systems are of great interest in medicinal chemistry due to their rigid structures and biological activities. This compound is an ideal precursor for creating such systems. Through a sequence of reactions, where a side chain is first introduced at the 3-position via the iodo group, an intramolecular cyclization can be triggered involving the 4-amino group. This strategy can lead to the formation of various fused bicyclic and polycyclic heteroaromatics, such as pyrido-imidazoles, pyrido-oxazoles, or other more complex ring systems. nih.gov The use of iodopyridines as key intermediates in the synthesis of fused polyaromatic alkaloids highlights the importance of this approach. researchgate.net

Table 2: Examples of Potential Annulated Systems from this compound

| Reaction Sequence | Intermediate Functional Group | Resulting Fused Ring System |

| 1. Sonogashira coupling 2. Hydration 3. Cyclization | β-Ketoalkyne | Furo[3,2-c]pyridine |

| 1. Suzuki coupling with 2-formylphenylboronic acid 2. Reductive amination/Cyclization | o-Formylaryl | Pyrido[4,3-b]quinoline |

| 1. Acylation of amino group 2. C3-functionalization and cyclization | N-Acyl | Various fused pyridones |

Scaffold for Design of Novel Heterocyclic Systems (e.g., Peptidomimetics)

In drug discovery, there is a significant effort to design small molecules that can mimic the function of larger biological peptides. These "peptidomimetics" often have superior pharmacological properties, such as improved stability against enzymatic degradation and better oral bioavailability. upc.edu The rigid structure of the this compound core makes it an excellent scaffold for developing such molecules. nih.gov

By attaching appropriate functional groups to the amino and iodo positions, chemists can project side chains in a specific three-dimensional orientation that mimics the critical residues of a peptide's binding epitope, such as a β-turn or α-helix. nih.govnih.gov For instance, the 4-amino group can serve as a mimic for a peptide backbone nitrogen, while a substituent introduced at the C3-position can replicate an amino acid side chain. This approach has been successfully used with other heterocyclic scaffolds, like 4-amino-2-cyanopyrimidines, to create potent and selective enzyme inhibitors. nih.govresearchgate.net

Precursor for Advanced Organic Transformations

The reactivity of the carbon-iodine bond makes this compound a valuable precursor for a range of advanced organic transformations beyond standard cross-coupling. One of the most powerful methods is metal-halogen exchange, typically using organolithium reagents at low temperatures. researchgate.net This reaction converts the relatively unreactive C-I bond into a highly nucleophilic C-Li species. This lithiated intermediate can then react with a wide variety of electrophiles (e.g., aldehydes, ketones, nitriles, CO₂) to introduce diverse functional groups at the 3-position, significantly expanding the synthetic utility of the starting material.

Table 3: Advanced Transformations of the C3-Iodo Group

| Transformation | Reagents | Resulting Functional Group at C3 |

| Metal-Halogen Exchange | n-BuLi or t-BuLi, then Electrophile (E) | -E (e.g., -CHO, -COOH, -CR₂OH) |

| Carbonylation | CO, Pd catalyst, Alcohol/Amine | Ester or Amide |

| Cyanation | KCN or Zn(CN)₂, Catalyst | Nitrile (-CN) |

| Phosphorylation | Diarylphosphine oxide, Pd or Cu catalyst | Phosphine (B1218219) Oxide |

Role in Catalyst Development (e.g., as a ligand or a catalytic component)

Aminopyridine derivatives have a well-established role in catalysis. This compound can potentially contribute to this field in two main ways.

Firstly, it could function as an organocatalyst. The parent structure is related to 4-Dimethylaminopyridine (DMAP), a widely used nucleophilic catalyst in organic synthesis. researchgate.netnih.gov The pyridine nitrogen of this compound can act as a base or nucleophile to activate substrates, while the amino, methyl, and iodo groups would modulate its steric and electronic properties, potentially leading to unique reactivity or selectivity.

Secondly, and more prominently, it can serve as a ligand for transition metal catalysis. The pyridine nitrogen and the exocyclic 4-amino group can act as a bidentate N,N-donor, chelating to a metal center. researchgate.net Such ligands are crucial for stabilizing the metal, controlling its reactivity, and, if made chiral, inducing enantioselectivity in asymmetric reactions. Metal complexes incorporating this pyridine ligand could find applications in hydrogenation, oxidation, and carbon-carbon bond-forming reactions. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2,6-dimethyl-3-iodopyridine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves halogenation of pyridine derivatives. A practical protocol involves iodination at the 3-position using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under inert conditions. Catalytic bases like K₂CO₃ can enhance regioselectivity. Side products may arise from over-iodination or byproduct formation; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction monitoring via TLC and GC-MS ensures intermediate control .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation, as demonstrated for the related compound 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, which crystallizes in a monoclinic system (space group P2₁/n) . Complementary techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare coupling constants to predicted values.

- FT-IR : Identify N-H (stretch ~3300 cm⁻¹) and C-I (stretch ~500 cm⁻¹) bonds.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on analogous compounds (e.g., ST-2724), prioritize:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Classify as halogenated organic waste; avoid environmental release due to aquatic toxicity risks .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Methodological Answer : Positional disorder in crystalline analogs (e.g., 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide) may cause spectral ambiguities . Strategies include:

- Variable-Temperature NMR : Reduce dynamic effects by cooling samples.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals via correlation spectroscopy.

- Computational DFT Modeling : Compare experimental shifts with simulated spectra (e.g., using Gaussian or ORCA software) .

Q. What analytical methods are suitable for detecting trace impurities in synthesized this compound?

- Methodological Answer : Leverage HPLC with UV/Vis detection (λ = 254 nm) and a C18 column. Use acetonitrile/water (70:30) as the mobile phase at 1 mL/min flow rate. For halogenated contaminants (e.g., residual iodine), combine with ICP-MS for elemental quantification .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the iodine atom’s polarizability makes it a candidate for Suzuki-Miyaura coupling, as seen in 4-azidoquinoline derivatives . Validate predictions with kinetic studies (e.g., monitoring reaction progress via GC-MS) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer : Discrepancies often arise from solvent effects or anharmonicity. Calibrate computational models (e.g., using the PCM solvent model in Gaussian) and compare with experimental FT-IR data in the same solvent. For unresolved peaks, conduct Raman spectroscopy to differentiate vibrational modes .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize variables (temperature, stoichiometry, catalyst loading). For example, a central composite design can identify critical factors affecting iodination efficiency. Statistical tools (e.g., ANOVA) validate reproducibility .

Biological and Environmental Considerations

Q. How can the environmental impact of this compound be assessed?

- Methodological Answer : Use OECD Test Guideline 301 for biodegradability screening. For ecotoxicity, conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Compare results to structurally similar compounds with known hazards (e.g., 4-Amino-2,6-dichlorophenol hydrochloride, which shows nephrotoxicity at ≥0.05 mM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.